molecular formula C16H18ClNO B13479674 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13479674
M. Wt: 275.77 g/mol
InChI Key: KTQDLYRINOSJCG-UHFFFAOYSA-N
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Description

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at position 7 and a phenyl substituent at position 1 of the isoquinoline scaffold. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol (CAS: 63768-20-7) . This compound is synthetically accessible via methods such as cyclization of phenethylamine precursors and subsequent functionalization, often involving protective groups like benzyloxy moieties for regioselective methoxy introduction . THIQ derivatives are pharmacologically significant due to their structural similarity to neurotransmitters like dopamine, enabling interactions with central nervous system (CNS) receptors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13;/h2-8,11,16-17H,9-10H2,1H3;1H

InChI Key

KTQDLYRINOSJCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Sulfonation Reactions

This compound undergoes sulfonation under controlled conditions to introduce sulfonyl groups. A key example involves reaction with sulfuryl chloride (SO₂Cl₂):

Reagents/ConditionsTemperatureYieldProductSource
SO₂Cl₂, Et₃N, CHCl₃-40°C → 5°C62%7-Methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride

This reaction proceeds via electrophilic substitution at the nitrogen atom, forming a sulfonamide derivative after workup. The low temperature minimizes side reactions, while triethylamine acts as a base to neutralize HCl byproducts .

Alkylation Reactions

The secondary amine group in the tetrahydroisoquinoline framework participates in alkylation. One example uses 2-chloro-N-(3,3-diphenyl-propyl)-acetamide:

Reagents/ConditionsSolventTimeYieldProductSource
2-Chloro-N-(3,3-diphenyl-propyl)-acetamide, K₂CO₃, TBAICH₃CN24 hr36%N-(3,3-Diphenyl-propyl)-2-(7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-acetamide

Tetrabutylammonium iodide (TBAI) facilitates nucleophilic substitution by acting as a phase-transfer catalyst. The moderate yield suggests competing side reactions, likely due to steric hindrance from the phenyl groups .

Formylation and Cyclization Reactions

The compound participates in formylation under Friedel-Crafts-like conditions:

Reagents/ConditionsKey StepsProductSource
BF₃·Et₂O, benzene, Ar atmosphereFormylation at position 2; cyclization(3S*,4R*)-2-Formyl-6,7-dimethoxy-3-phenyl-4-phenylsulfanyl-1,2,3,4-tetrahydroisoquinoline

BF₃·Et₂O acts as a Lewis acid to activate the formylating agent. The phenylsulfanyl group is introduced via subsequent sulfur nucleophile addition, demonstrating the compound’s versatility in multi-step syntheses .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution. Key reactivity includes:

  • Nitration : Preferentially occurs at the para position relative to the methoxy group.

  • Halogenation : Bromine or chlorine can be introduced under mild acidic conditions.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, though this is less common than the SO₂Cl₂ method.

Hydrogenation and Reduction

While not directly documented for this compound, structural analogs (e.g., 7-methoxy-1,2,3,4-tetrahydroisoquinoline) undergo:

  • Catalytic hydrogenation : Reduces the tetrahydroisoquinoline ring to a decahydro derivative using H₂/Pd-C .

  • LiAlH₄ reduction : Converts carbonyl precursors to secondary amines, as seen in the compound’s synthesis .

Stability Under Reaction Conditions

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strongly basic media due to deprotonation of the amine group.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature-40°C to 25°CHigher yields at lower temps
SolventCHCl₃, CH₃CN, Et₂OPolar aprotic solvents preferred
CatalystTBAI, BF₃·Et₂OCritical for regioselectivity

Scientific Research Applications

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with a variety of applications, existing as a white to yellow crystalline material . It is soluble in organic solvents like methanol, ethanol, acetone, and chloroform, but relatively insoluble in water . The acid-addition salts are crystalline solids, soluble in water, methanol, and ethanol, but not in non-polar organic solvents .

Key Properties:

  • CAS Number: 33761-67-0
  • Molecular Formula: C16H18ClNOC_{16}H_{18}ClNO
  • Molecular Weight: 275.77

Applications:

While the search results do not detail specific applications of this compound, they do provide some context:

  • Antifertility and Hypocholesteremic Agents: Substituted 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which include the compound of interest, have been noted for their potential use as antifertility and hypocholesteremic agents .
  • Synthesis: this compound can be created through chemical processes such as reducing 1-phenyl-7-methoxy-3,4-dihydroisoquinoline with sodium borohydride .
  • Machine Learning in Materials Research: Machine learning is being used to predict material properties . Though not specific to this compound, it highlights the use of computational methods in materials science .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected THIQ Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Notes References
7-Methoxy-1-phenyl-THIQ hydrochloride - 1-Phenyl
- 7-Methoxy
291.77 CNS receptor modulation potential
6,7-Dimethoxy-1-methyl-THIQ hydrochloride - 1-Methyl
- 6,7-Dimethoxy
257.73 Enhanced lipophilicity; opioid receptor affinity
6,7-Diethoxy-1-phenyl-THIQ hydrochloride - 1-Phenyl
- 6,7-Diethoxy
347.86 Increased metabolic stability
7-Fluoro-1,2,3,4-THIQ hydrochloride - 7-Fluoro 199.63 Electron-withdrawing effects; altered receptor binding
1,1-Dimethyl-6,7-dimethoxy-THIQ hydrochloride - 1,1-Dimethyl
- 6,7-Dimethoxy
283.78 Steric hindrance; reduced solubility

Key Observations:

Substituent Position and Electronic Effects: Methoxy groups at positions 6 and 7 (e.g., 6,7-dimethoxy derivatives) enhance electron density, improving interactions with aromatic residues in receptor pockets .

Biological Activity :

  • The 1-phenyl group in the target compound may confer selectivity for dopaminergic receptors over adrenergic systems compared to 1-methyl analogs .
  • 6,7-Diethoxy derivatives exhibit prolonged half-lives due to reduced oxidative metabolism of ethoxy groups .

Physicochemical Properties :

  • 1,1-Dimethyl substitution increases steric bulk, reducing aqueous solubility but enhancing membrane permeability .
  • Halogenation (e.g., 7-fluoro) lowers pKa, influencing ionization state and blood-brain barrier penetration .

Case Study: Neurotoxic Analogues

MPTP selectively destroys dopaminergic neurons via its metabolite MPP+, highlighting the critical role of substituent positioning in toxicity. Unlike MPTP, 7-methoxy-1-phenyl-THIQ lacks the pyridine ring and tetrahydropyridine backbone, mitigating neurotoxic risks .

Biological Activity

7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (MTHIQ) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈ClNO
  • Molecular Weight : 275.77 g/mol
  • CAS Number : 33761-67-0

Pharmacological Profile

MTHIQ has been studied for various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential antitumor activity.

Neuroprotective Effects

Research indicates that MTHIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:

  • Inhibit oxidative stress and apoptosis in neuronal cells.
  • Enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Anti-inflammatory Activity

MTHIQ has demonstrated significant anti-inflammatory effects in vitro and in vivo. Key findings include:

  • Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures.
  • Amelioration of symptoms in animal models of inflammatory diseases .

Antitumor Activity

Preliminary studies suggest that MTHIQ may possess antitumor properties. In vitro assays have shown:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of cell proliferation through modulation of cell cycle regulators .

The mechanisms underlying the biological activities of MTHIQ are not fully elucidated but appear to involve:

  • Modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Interaction with various signaling pathways related to inflammation and cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of MTHIQ:

  • Neuroprotection Study : A study conducted on rat models demonstrated that MTHIQ administration resulted in significant improvements in cognitive function following induced oxidative stress. The compound was able to reduce markers of neuronal damage by up to 50% compared to controls .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, MTHIQ treatment led to a 40% decrease in cytokine production, suggesting a potent anti-inflammatory effect .
  • Antitumor Evaluation : In vitro studies using human breast cancer cell lines showed that MTHIQ inhibited cell growth by 60% at a concentration of 20 µM after 48 hours of treatment. This effect was attributed to apoptosis induction as evidenced by increased caspase activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced oxidative stress; enhanced BDNF
Anti-inflammatoryDecreased TNF-α and IL-6 levels
AntitumorInduced apoptosis; inhibited cell proliferation

Q & A

Q. Methodological Guidance

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data (e.g., CCDC deposition for the hydrochloride salt).
  • NMR Analysis : Assign proton environments via 2D COSY and NOESY, focusing on methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

How does the hydrochloride salt form impact solubility and stability in pharmacological studies?

Basic Research Focus
The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies in buffer solutions (pH 1–9) show degradation <5% over 24 hours at 4°C. For long-term storage, lyophilization under inert gas (N₂) at –20°C is recommended to prevent hydrolysis of the methoxy group .

What strategies are effective in optimizing diastereoselective synthesis of this compound?

Advanced Research Focus
Diastereoselectivity can be controlled via:

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclization, achieving up to 90% enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers, while non-polar solvents (e.g., toluene) stabilize cis-forms.
  • Temperature Modulation : Lower temperatures (–20°C) enhance kinetic control, favoring the thermodynamically less stable isomer .

How should researchers validate analytical methods for this compound under ICH guidelines?

Regulatory & Advanced Focus
Follow ICH Q2(R1) for method validation:

  • Linearity : Establish over 50–150% of the target concentration (R² > 0.999).
  • Accuracy : Spike recovery (98–102%) using USP reference standards.
  • Precision : ≤2% RSD for intraday and interday variability .
  • Robustness : Test minor changes in mobile phase (±5% acetonitrile) and column temperature (±2°C) .

What are the key considerations for designing in vivo studies with this compound?

Q. Advanced Research Focus

  • Dosage Formulation : Use saline or 5% DMSO/saline for intravenous administration; monitor for hemolysis.
  • Pharmacokinetics : Assess plasma half-life (t₁/₂) via LC-MS/MS, noting rapid renal clearance due to the hydrophilic hydrochloride moiety.
  • Metabolite Profiling : Identify phase I metabolites (e.g., O-demethylation products) using liver microsomal assays .

How can computational modeling aid in predicting the compound’s target interactions?

Q. Methodological Guidance

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., monoamine oxidase-A) to predict binding affinities (ΔG < –8 kcal/mol).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex.
  • QSAR Models : Corolate substituent effects (e.g., methoxy position) with inhibitory activity using Hammett constants .

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